methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride
Description
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride is a chiral hydrochloride salt with the molecular formula C₈H₁₃FNO₂·HCl and a molecular weight of 197.64 g/mol . It is marketed as a building block in medicinal chemistry, particularly for synthesizing fluorinated heterocycles. The compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and an ester group at the 2-position. Its stereochemistry—(2S,4S)—is critical for applications requiring enantioselective interactions, such as drug discovery .
Properties
Molecular Formula |
C7H13ClFNO2 |
|---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)3-6-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
PKPRAMFEQDGHCY-RIHPBJNCSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@@H](CN1)F.Cl |
Canonical SMILES |
COC(=O)CC1CC(CN1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and methyl bromoacetate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine, facilitating nucleophilic substitution with methyl bromoacetate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Purification Systems: Advanced purification systems are employed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Diastereomers
Methyl 2-((2R,4S)-4-Fluoropyrrolidin-2-yl)acetate Hydrochloride
This compound is a diastereomer of the target molecule, differing in the configuration at the 2-position (R instead of S). While both share the 4S-fluorine substituent, the altered stereochemistry at C2 impacts spatial arrangement and binding affinity. For example, in chiral environments (e.g., enzyme active sites), this diastereomer may exhibit reduced activity compared to the (2S,4S) form due to mismatched stereoelectronic interactions .
Methyl 2-(4,4-Difluoropyrrolidin-2-yl)acetate Hydrochloride
This analogue replaces the single fluorine at C4 with two fluorine atoms (4,4-difluoro substitution). Such substitutions are often used to improve metabolic stability in drug candidates but may also reduce conformational flexibility .
Non-Fluorinated Pyrrolidine Derivatives
Compounds like 4-(2-chloroethyl)morpholine hydrochloride () lack fluorine but retain heterocyclic backbones. The absence of fluorine reduces lipophilicity, which can diminish blood-brain barrier penetration but improve aqueous solubility.
Comparative Data Table
Key Research Findings
Fluorine Substitution: The 4-fluoro group in the target compound enhances lipophilicity compared to non-fluorinated analogues, improving membrane permeability. However, the 4,4-difluoro variant () may overcompensate, leading to excessive rigidity and reduced bioavailability .
Stereochemical Impact : The (2S,4S) configuration is preferred in asymmetric synthesis for its compatibility with chiral catalysts, as seen in Enamine Ltd’s catalog listings. In contrast, the (2R,4S) diastereomer () is less commonly utilized, suggesting inferior performance in target-specific applications .
Synthetic Utility : Fluorinated pyrrolidines are critical intermediates in kinase inhibitors and protease-targeting drugs. The target compound’s balance of fluorine-induced stability and conformational flexibility makes it a versatile scaffold .
Biological Activity
Methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : C7H12ClFNO2
- Molecular Weight : 195.63 g/mol
- CAS Number : 2219353-54-3
- Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and an acetate group.
Pharmacological Effects
Research has indicated that compounds similar to methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride exhibit various biological activities:
- Centrally Acting Agents : Pyrrolidine derivatives have been studied for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
- Antinociceptive Properties : Some studies have suggested that pyrrolidine derivatives can provide pain relief by modulating pain pathways in the CNS.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The precise mechanism of action for methyl 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride remains under investigation. However, it is hypothesized that its activity may involve:
- Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Modulation of ion channels involved in neuronal excitability.
Case Studies
-
Study on Antinociceptive Activity :
- In a controlled study involving animal models, a related pyrrolidine compound demonstrated significant antinociceptive effects at various dosages. The study measured pain response using the hot plate test, indicating potential applications in pain management.
-
CNS Activity Assessment :
- Another study evaluated a series of fluorinated pyrrolidine derivatives for their effects on anxiety-like behavior in rodents. Results indicated that certain modifications to the pyrrolidine structure enhanced anxiolytic effects compared to non-fluorinated analogs.
Comparative Biological Activities of Pyrrolidine Derivatives
Summary of Research Findings
| Study Focus | Findings | Year |
|---|---|---|
| Antinociceptive Effects | Significant pain relief observed in rodent models | 2023 |
| CNS Activity Assessment | Enhanced anxiolytic effects with fluorinated analogs | 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
